molecular formula C5H6BrClO B13505590 1-(1-Bromocyclopropyl)-2-chloroethan-1-one

1-(1-Bromocyclopropyl)-2-chloroethan-1-one

Cat. No.: B13505590
M. Wt: 197.46 g/mol
InChI Key: AMLXZMGFFUXQPD-UHFFFAOYSA-N
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Description

1-(1-Bromocyclopropyl)-2-chloroethan-1-one is an organic compound that features a cyclopropyl ring substituted with a bromine atom and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromocyclopropyl)-2-chloroethan-1-one typically involves the bromination of cyclopropane derivatives followed by chlorination. One common method involves the reaction of cyclopropyl ketones with bromine in the presence of a catalyst to introduce the bromine atom. Subsequent chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromocyclopropyl)-2-chloroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted cyclopropyl derivatives.

    Reduction: Formation of cyclopropyl alcohols or amines.

    Oxidation: Formation of cyclopropyl carboxylic acids.

Scientific Research Applications

1-(1-Bromocyclopropyl)-2-chloroethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Bromocyclopropyl)-2-chloroethan-1-one involves its interaction with nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromocyclopropyl-1,2-dichloropropane
  • 1-Bromocyclopropyl-2-chloropropane
  • 1-Chlorocyclopropyl-2-bromoethanone

Uniqueness

Its combination of a cyclopropyl ring with both bromine and chlorine substituents makes it a valuable compound for diverse chemical and biological studies .

Properties

Molecular Formula

C5H6BrClO

Molecular Weight

197.46 g/mol

IUPAC Name

1-(1-bromocyclopropyl)-2-chloroethanone

InChI

InChI=1S/C5H6BrClO/c6-5(1-2-5)4(8)3-7/h1-3H2

InChI Key

AMLXZMGFFUXQPD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)CCl)Br

Origin of Product

United States

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